Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate
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Overview
Description
Scientific Research Applications
Advances in Acylation Chemistry
Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate, a derivative of Oxyma, is utilized in advanced acylation methodologies, particularly in peptide, amide, and ester bond formations. This compound is compared with other acylation standards for its distinct applications and efficiency (Subirós‐Funosas et al., 2014).
Synthesis of Hydroxamic Acids and Ureas
This compound is instrumental in the Lossen rearrangement process, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This synthesis is not only efficient but also environmentally friendly and cost-effective, as byproducts like Oxyma can be recycled (Thalluri et al., 2014).
α-Ketoamide Derivative Synthesis
OxymaPure, containing this compound, is used in the synthesis of α-ketoamide derivatives. Its effectiveness surpasses traditional methods in terms of yield and purity, making it a valuable reagent in compound synthesis (El‐Faham et al., 2013).
Peptide Synthesis
This compound is a crucial additive in peptide synthesis, offering advantages like reduced racemization and high coupling efficiency. It is a safer alternative to benzotriazole-based additives due to its lower risk of explosion (Subirós‐Funosas et al., 2009).
pH Modulatory Agent in Peptide Chemistry
As a pH modulatory agent, this compound (Oxyma) effectively prevents base-driven side reactions in peptide chemistry, showcasing its versatility and efficiency (Subirós‐Funosas et al., 2012).
Kinetic Resolution of Carboxylic Acids
This compound plays a role in the kinetic resolution of certain carboxylic acids, demonstrating its potential in producing enantiomerically pure compounds, which is vital in pharmaceutical synthesis (Kasture et al., 2005).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-benzylimino-2-(hydroxyamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(14)10(13-15)12-8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPBKSQXILNADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NCC1=CC=CC=C1)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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